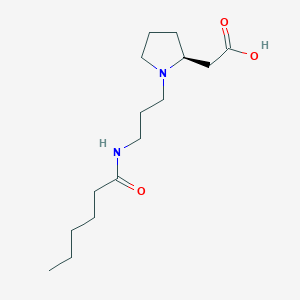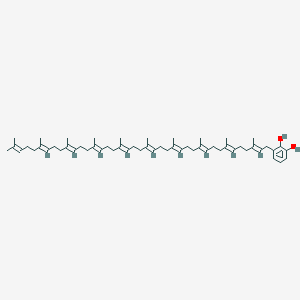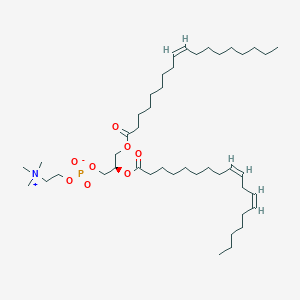
1-(9Z-octadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:3 in which the two acyl substituents at positions 1 and 2 are specified as oleoyl and linoleoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 36:3 and a 1-acyl-2-linoleoyl-sn-glycero-3-phosphocholine betaine. It derives from an oleic acid.
Scientific Research Applications
Neurotrophic Effects
- A study by Kwon et al. (2003) identified a compound structurally similar to 1-(9Z-octadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine and examined its neurotrophic effects. It was found that this compound could stimulate nerve growth factor (NGF) synthesis in astrocytes, suggesting potential neurotrophic effects (Kwon et al., 2003).
Lipid Metabolism
- Sperling and Heinz (1993) investigated the acylation and desaturation of isomeric analogues of this compound in plant microsomal membranes. They demonstrated that these compounds undergo acylation and desaturation, which are crucial steps in lipid metabolism (Sperling & Heinz, 1993).
Cytotoxicity Studies
- Ma et al. (2002) isolated compounds including a structure related to the compound from Hyoscyamus niger seeds and examined their cytotoxicity in human prostate cancer cells. This highlights its potential applications in cancer research (Ma, Liu, & Che, 2002).
Synthesis and Characterization
- Carballeira et al. (1999) synthesized novel phospholipids structurally related to this compound and characterized them, which is essential for understanding their physical and chemical properties (Carballeira, Emiliano, & Guzmán, 1999).
Lipid Membrane Interactions
- A study by Huang et al. (2013) used analogues of this phosphocholine in a label-free sensing platform to detect interactions with lipid membranes, which is significant for drug development and membrane biology research (Huang et al., 2013).
Membrane Dynamics
- Barton and Gunstone (1975) investigated the impact of cis-octadecenoic acid isomers, related to this phosphocholine, on the properties of lipid bilayers. This study provides insights into how such compounds influence membrane dynamics and structure (Barton & Gunstone, 1975).
Stability of Phospholipid Multilayers
- Saccani et al. (2004) explored the stability of phospholipid multilayers, including compounds similar to the one , which is relevant for the understanding of biological membranes and their interactions (Saccani et al., 2004).
properties
CAS RN |
17041-44-0 |
|---|---|
Product Name |
1-(9Z-octadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine |
Molecular Formula |
C44H82NO8P |
Molecular Weight |
784.1 g/mol |
IUPAC Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H82NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,20-23,42H,6-14,16,18-19,24-41H2,1-5H3/b17-15-,22-20-,23-21-/t42-/m1/s1 |
InChI Key |
GDWULUGDXGHJIJ-VJHNMZKJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



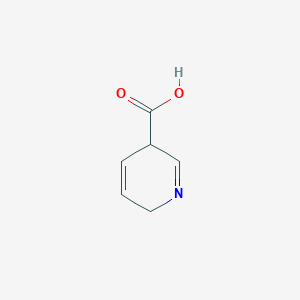
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263635.png)

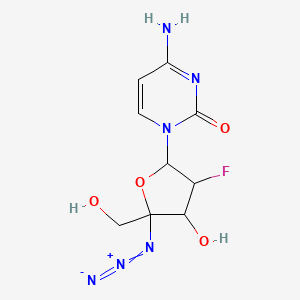
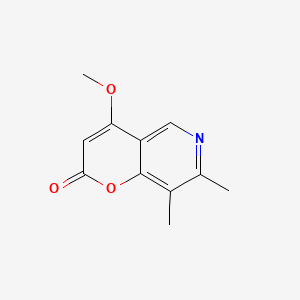
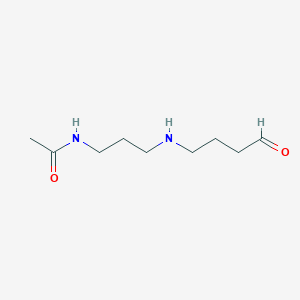




![(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263653.png)

